Tametraline

概要

説明

タメルタリンは、ノルエピネフリン・ドーパミン再取り込み阻害薬であり、広く使用されている抗うつ薬であるセルタリンの開発につながった一連の化学物質の母体化合物です .

製法

タメルタリンは、さまざまな合成経路によって合成することができます。一般的な方法の1つは、1-テトラロンの還元、続いてメチルアミンによる還元アミノ化を含む方法です。 反応条件には、通常、水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤と、エタノールやテトラヒドロフラン(THF)などの溶媒の使用が含まれます .

準備方法

Tametraline can be synthesized through various synthetic routes. One common method involves the reduction of 1-tetralone followed by reductive amination with methylamine. The reaction conditions typically include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) and solvents like ethanol or tetrahydrofuran (THF) .

化学反応の分析

タメルタリンは、次のようないくつかのタイプの化学反応を起こします。

酸化: タメルタリンは、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などの酸化剤を使用して、対応するケトンまたはカルボン酸を生成するように酸化できます。

還元: この化合物は、LiAlH4やNaBH4などの還元剤を使用して、さまざまなアミンを生成するように還元できます。

置換: タメルタリンは、特に芳香環で、ハロゲンやニトロ化剤などの試薬を使用して、置換反応を起こす可能性があります。これらの反応から生成される主要な生成物は、使用する試薬と条件によって異なります.

科学的研究の応用

Chemical Applications

Synthesis Precursor

Tametraline serves as a precursor for the synthesis of other pharmacologically active compounds. Its structural characteristics allow it to be modified into various derivatives that retain or enhance its biological activity. This property is particularly valuable in drug development, where modifications can lead to new therapeutic agents.

Reference Compound

In chemical research, this compound is often used as a reference compound to study the mechanisms of action of similar compounds. Its well-documented effects on neurotransmitter systems provide a baseline for assessing the efficacy and safety of new drugs.

Biological Applications

Neurotransmitter Research

this compound's ability to inhibit the reuptake of norepinephrine and dopamine makes it a crucial tool for studying neurotransmitter systems. Research has demonstrated that it significantly increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and contributing to its antidepressant effects .

Pharmacological Effects

The compound has been investigated for its potential use as an antidepressant and in treating other psychiatric disorders. Its dual action on norepinephrine and dopamine levels distinguishes it from selective serotonin reuptake inhibitors, making it a candidate for broader therapeutic applications in mood disorders .

Medical Applications

Antidepressant Properties

this compound has shown promise in clinical settings as an antidepressant. Studies indicate that it may effectively treat depression and anxiety disorders due to its mechanism of increasing norepinephrine and dopamine levels . This broad spectrum of action is significant in developing treatments for patients who do not respond well to traditional selective serotonin reuptake inhibitors.

Case Study on Overdose Effects

A notable case involved a 17-year-old female who ingested an excessive dose of sertraline hydrochloride, a related compound. This case highlighted potential severe side effects associated with high doses of compounds affecting neurotransmitter systems, emphasizing the need for careful monitoring in clinical use .

Research Findings

Research has shown that this compound leads to significant increases in neurotransmitter levels correlated with improved mood states in animal models. These findings suggest that compounds like this compound could be beneficial in treating mood disorders characterized by norepinephrine and dopamine dysregulation .

作用機序

タメルタリンは、ノルエピネフリンとドーパミンの再取り込みを阻害することによって作用し、シナプス間隙におけるこれらの神経伝達物質の濃度を上昇させます。この作用は、神経伝達を増強し、抗うつ効果に寄与すると考えられています。 タメルタリンの分子標的は、ノルエピネフリン輸送体(NET)とドーパミン輸送体(DAT)を含みます .

類似化合物との比較

タメルタリンは、次のいくつかの化合物と構造的に関連しています。

セルタリン: 3,4-ジクロロタメルタリンとして知られるセルタリンは、選択的セロトニン再取り込み阻害薬(SSRI)であり、抗うつ薬として広く使用されています.

インダトラリン: タメルタリンのインダンアミンホモログであるインダトラリンは、ノルエピネフリン、ドーパミン、セロトニンの再取り込みを強力に阻害します.

ダソトラリン: 別の関連化合物であるダソトラリンも、ノルエピネフリン・ドーパミン再取り込み阻害薬であり、注意欠陥多動性障害(ADHD)や過食症の治療のために調査されています.

タメルタリンの独自性は、その特定の立体化学と、他の重要な薬理学的薬剤の前駆体としての役割にあります。

生物活性

Tametraline (CP-24,441) is a compound that has garnered interest due to its biological activity, particularly as a norepinephrine-dopamine reuptake inhibitor. This article delves into the biological mechanisms, pharmacological effects, and relevant case studies associated with this compound.

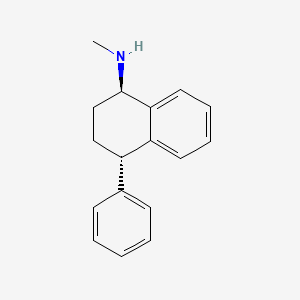

This compound is characterized as a 1R,4S-stereoisomer of a tetralin-based compound. Its primary action is to inhibit the uptake of norepinephrine and dopamine in the brain, which is crucial for its antidepressant effects. The compound demonstrates significant potency in blocking norepinephrine uptake in rat brain synaptosomes, effectively reversing reserpine-induced hypothermia in mice .

Key Mechanisms:

- Norepinephrine Reuptake Inhibition : this compound effectively blocks the reuptake of norepinephrine, enhancing its availability in the synaptic cleft.

- Dopamine Reuptake Inhibition : Similar to norepinephrine, this compound also inhibits dopamine reuptake, contributing to its overall antidepressant effects.

Pharmacological Profile

This compound's pharmacological profile includes several notable effects:

Research Findings

Recent studies have explored this compound's potential beyond its antidepressant properties. For instance, it has been investigated for its role in cancer therapy due to its ability to inhibit tumor protein TCTP (Tumor Protein Translationally Controlled) which is linked to cell survival pathways. This inhibition can lead to increased apoptosis in tumor cells .

Case Studies and Clinical Trials

- Antidepressant Efficacy : Clinical observations have shown that compounds similar to this compound, like sertraline (a derivative), lead to early reductions in anxiety symptoms before improvements in depression are noted. This suggests a rapid onset of action that can be beneficial in clinical settings .

- Cancer Research : A study highlighted that sertraline (and by extension, compounds related to this compound) showed promise in reducing tumor sizes and improving survival rates in in vitro and in vivo models of various neoplasms .

- Neuropharmacology Studies : this compound's effect on neurotransmitter systems has been documented in various animal models, demonstrating its potential utility in treating mood disorders through enhanced serotonin and norepinephrine signaling pathways .

Summary of Studies

The following table summarizes key studies related to this compound's biological activity:

特性

IUPAC Name |

(1R,4S)-N-methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N/c1-18-17-12-11-14(13-7-3-2-4-8-13)15-9-5-6-10-16(15)17/h2-10,14,17-18H,11-12H2,1H3/t14-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXPZMLRGBVYQV-WMLDXEAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90200774 | |

| Record name | Tametraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52795-02-5 | |

| Record name | Tametraline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52795-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tametraline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052795025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tametraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAMETRALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/440C8K5Y5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。